![molecular formula C9H13Cl2NO B3024474 (5-Chloro-2-methoxybenzyl)methylamine hydrochloride CAS No. 1158549-63-3](/img/structure/B3024474.png)
(5-Chloro-2-methoxybenzyl)methylamine hydrochloride
Overview
Description
Scientific Research Applications
Hallucinogenic Properties
- Certain derivatives, such as 25B-NBOMe, 25C-NBOMe, and 25I-NBOMe, exhibit hallucinogenic properties. These compounds act as 5-HT2A receptor agonists and are associated with severe toxicities and bizarre behavior in humans (Poklis et al., 2015).
- Another study also noted the recreational use potential of these compounds due to their hallucinogenic properties. However, they also exhibit substantial rate-depressant effects (Gatch et al., 2017).
Analytical Detection
- Analytical methods have been developed for detecting these derivatives in human serum, which is crucial for clinical toxicology testing. A study developed a high-performance liquid chromatography tandem mass spectrometry method for determining the presence of 2CC-NBOMe and 25I-NBOMe in serum (Poklis et al., 2013).
Antimicrobial and Antitumor Activity
- Some derivatives have shown potential antimicrobial activity. For instance, certain imidazole-bearing isoxazole derivatives exhibited significant antimicrobial properties (Maheta et al., 2012).
- Compounds isolated from the marine endophytic fungus NIGROSPORA sp. demonstrated moderate antitumor and antimicrobial activity. These compounds include derivatives related to (5-Chloro-2-methoxybenzyl)methylamine hydrochloride (Xia et al., 2011).
Novel Synthesis Applications
- Innovative synthesis methods for related compounds have been developed, such as the synthesis of oxorhenium(V) methyl and benzyl complexes, which are relevant in the field of organometallic chemistry (Robbins et al., 2015).
Legal and Regulatory Aspects
- Due to their potential for abuse and associated health risks, certain derivatives have been placed into Schedule I of the Controlled Substances Act (Federal Register, 2016).
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-N-methylmethanamine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-11-6-7-5-8(10)3-4-9(7)12-2;/h3-5,11H,6H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLTUVQBRHQYQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)Cl)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.